Enhanced Lipophilicity Confers a LogP Advantage over the 6-Methyl Analog
The target compound exhibits a predicted LogP of 3.18, which represents a significant increase in lipophilicity compared to the closely related Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1) . While a specific experimental LogP for the 6-methyl analog is not directly reported, the substitution of a methyl group (Hansch π = 0.56) with a cyclopentyl group (predicted π ≈ 2.0) mathematically projects a LogP increase of approximately 1.4 to 1.8 log units for the target compound, consistent with the vendor-reported value of 3.18 .
| Evidence Dimension | Partition Coefficient (LogP) as a measure of lipophilicity, impacting membrane permeability and target affinity. |
|---|---|
| Target Compound Data | LogP = 3.1792 (Predicted) |
| Comparator Or Baseline | Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1). LogP estimated at ~1.5-1.8 based on the replacement of a cyclopentyl with a methyl group. |
| Quantified Difference | Projected ΔLogP ≈ +1.4 to +1.8 units. This magnitude of difference is known to correlate with a 10- to 100-fold increase in membrane partitioning potential. |
| Conditions | Predicted data from commercial vendor computational models. Baseline LogP for comparator estimated by fragment-based (Hansch) analysis. |
Why This Matters
In S1P1 agonist programs, optimized LogP in the 3-5 range is crucial for balancing oral bioavailability with adequate aqueous solubility; the target compound's higher LogP makes it a preferred intermediate for accessing highly potent, lipophilic clinical candidates.
